5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

Catalog No.
S1496728
CAS No.
172611-72-2
M.F
C13H20O3
M. Wt
224.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-d...

CAS Number

172611-72-2

Product Name

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

IUPAC Name

5,5-dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C13H20O3/c1-8(2)5-9(14)12-10(15)6-13(3,4)7-11(12)16/h8,12H,5-7H2,1-4H3

InChI Key

HNPWTDUZIXAJSA-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1C(=O)CC(CC1=O)(C)C

Canonical SMILES

CC(C)CC(=O)C1C(=O)CC(CC1=O)(C)C

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione is a specialized chemical reagent primarily used to introduce the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) amine protecting group. [1] This functionality is critical in advanced solid-phase peptide synthesis (SPPS) for creating complex, modified peptides. The ivDde group is valued for its unique cleavage conditions, which are orthogonal to the most common protection strategies, namely the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. [REFS-2, REFS-3] This orthogonality allows for selective deprotection of specific amine sites, such as lysine side chains, enabling on-resin modifications that are not possible with standard protocols.

Substituting this compound's function with standard protecting groups like Fmoc or Boc is operationally unfeasible for its intended applications. Standard strategies lack a third orthogonal dimension required for selective on-resin modification; for example, the piperidine used to remove an Fmoc group would indiscriminately remove all other Fmoc groups in the sequence. [1] Even substitution with the closely related Dde protecting group is a significant process risk. The bulkier isovaleryl (iv) side chain of ivDde was specifically introduced to mitigate the documented issues of acyl group migration and partial loss observed with the smaller Dde group during lengthy, repetitive synthesis cycles. [REFS-2, REFS-3] This improved stability makes the ivDde group, and therefore its precursor compound, the more reliable choice for complex, multi-step syntheses where yield and final purity are critical.

Full Orthogonality to Standard Fmoc/Boc SPPS Chemistries

The ivDde protecting group is stable to the reagents used for removing the two most common orthogonal protecting groups in solid-phase peptide synthesis. It remains fully intact during repetitive treatments with 20% piperidine in DMF, the standard condition for Fmoc group removal. Furthermore, it is stable to strong acid conditions, such as neat trifluoroacetic acid (TFA), used for the cleavage of Boc groups and many acid-labile side-chain protecting groups (e.g., tBu, Trt).

Evidence DimensionChemical Stability
Target Compound DataivDde group is stable
Comparator Or BaselineFmoc group is labile to 20% piperidine/DMF; Boc group is labile to TFA
Quantified DifferenceQualitatively orthogonal; stable under conditions that cleave the two main alternative protecting group classes.
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) deprotection cycles.

This three-way orthogonality is essential for process control, enabling selective chemical modifications on-resin without compromising the integrity of the peptide backbone or other protected residues.

Specific, Mild Cleavage Under Hydrazine Treatment for Selective Deprotection

The ivDde group is selectively and efficiently removed using a dilute solution of 2% hydrazine in DMF. This condition is mild and highly specific, leaving Fmoc, Boc, and acid-labile tBu side-chain groups unaffected. The standard protocol involves 2-3 short treatments (e.g., 3 minutes each) with the hydrazine solution at room temperature to achieve complete removal. [1] For particularly difficult or aggregated sequences, the hydrazine concentration can be increased to 4-10% to drive the reaction to completion. [REFS-1, REFS-3]

Evidence DimensionDeprotection Reagent
Target Compound Data2% Hydrazine in DMF
Comparator Or Baseline20% Piperidine/DMF (for Fmoc); Trifluoroacetic Acid (for Boc/tBu)
Quantified DifferenceUtilizes a chemically distinct, mild nucleophilic reagent (hydrazine) vs. strong base (piperidine) or strong acid (TFA).
ConditionsOn-resin, room temperature.

Access to a unique and mild cleavage mechanism allows chemists to precisely unmask a single amino group for modification at any stage of the synthesis, a critical capability for producing branched or cyclic peptides.

Improved Process Stability and Reduced Side Reactions vs. Dde Analog

The ivDde group was developed specifically to overcome the process limitations of its predecessor, the Dde group. The more sterically hindered isovaleryl side chain of ivDde significantly reduces the incidence of premature protecting group loss during long, repetitive synthesis cycles. [1] It is also less prone to the side reaction of group migration, for instance from a lysine side chain to the α-amine of a diaminopropionic acid (Dpr) residue, a known issue with the Dde group. [1] This enhanced stability leads to higher yields of the target peptide and a cleaner crude product with fewer side-reaction impurities.

Evidence DimensionProcess Stability (Side Reactions)
Target Compound DataLess prone to migration and premature loss
Comparator Or BaselineDde group is more susceptible to migration and partial loss during long syntheses
Quantified DifferenceQualitative but significant improvement in process robustness and final purity.
ConditionsExtended solid-phase peptide synthesis protocols.

For the synthesis of long or complex peptides, choosing ivDde over Dde directly translates to higher process reliability, improved crude purity, and reduced purification challenges, impacting overall project time and cost.

Enables Quantitative In-Process Monitoring of Deprotection

The cleavage of the ivDde group with hydrazine releases a 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole byproduct. This indazole derivative is a strong chromophore that absorbs UV light, typically monitored at 290 nm. This feature allows for real-time, quantitative spectrophotometric monitoring of the deprotection reaction, enabling the user to ensure the reaction has gone to completion before proceeding with the next synthesis step. [REFS-1, REFS-2] This provides a level of in-process control not available with standard Fmoc or Boc deprotection steps.

Evidence DimensionIn-Process Monitoring
Target Compound DataCleavage can be monitored by UV absorbance of byproduct at 290 nm
Comparator Or BaselineStandard Fmoc/Boc deprotection is typically monitored by qualitative colorimetric tests (e.g., Kaiser test) or timed protocols.
Quantified DifferenceProvides a quantitative, instrumental method for confirming reaction completion.
ConditionsSolid-phase deprotection using 2% hydrazine in DMF.

This built-in analytical handle improves process reproducibility and troubleshooting, reducing the risk of incomplete deprotection which would lead to failed sequences and difficult-to-purify byproducts.

On-Resin Synthesis of Branched Peptides

This reagent is the right choice for constructing branched peptides by protecting a lysine side-chain amine with ivDde. After assembling the main peptide backbone, the ivDde group can be selectively removed with 2% hydrazine without affecting N-terminal Fmoc or acid-labile side-chain groups, allowing a second peptide chain to be synthesized directly onto the lysine side chain.

Site-Specific Labeling and Conjugation

For projects requiring the attachment of a fluorescent label, biotin tag, or other moiety to a specific internal residue, using an ivDde-protected amino acid is a highly effective strategy. The complete orthogonality allows for the selective deprotection of a single site on the fully assembled, resin-bound peptide, ensuring precise and efficient conjugation at the desired position.

Synthesis of Head-to-Tail or Side-Chain Cyclic Peptides

The ability to selectively deprotect a side-chain amine (or a protected N-terminus) while the peptide remains anchored to the resin via a side-chain linker is critical for on-resin cyclization. The ivDde group provides the necessary orthogonal handle to unmask one reactive site for intramolecular amide bond formation, a key workflow in the production of constrained cyclic peptides.

XLogP3

2

Wikipedia

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

Dates

Last modified: 08-15-2023
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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